2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Fluoride

Vue d'ensemble

Description

The compound “2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide” is a related compound . It is used as an intermediate in the synthesis of beta-glucosides .

Molecular Structure Analysis

The molecular formula of “2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide” is C14H19BrO9 . The InChI Key is CYAYKKUWALRRPA-HAGGZJDPNA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide” include a molecular weight of 411.20 g/mol and a specific rotation of +194.5° at 20°C in chloroform . It is soluble in water and more soluble in methanol. It is also freely soluble in ether, chloroform, acetone, ethyl acetate, and benzene, and slightly soluble in petroleum ether .Applications De Recherche Scientifique

Synthesis of Glycosylated Derivatives

A study described the synthesis of 4,6-di-O-acetyl-2-deoxy-2-fluoro-3-O-(tetra-O-acetyl-β-d-glucopyranosyl)-β-d-glucosyl fluoride. This compound was further treated to produce trisaccharide, tetrasaccharide, and pentasaccharide derivatives, showcasing its utility in constructing complex sugar molecules (Scaffidi, Stick, & Stubbs, 2007).

X-ray Analyses of Peracetylated Derivatives

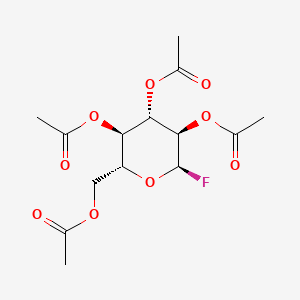

Research has been conducted on the X-ray analyses of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl fluoride and its maltose derivative. These analyses add valuable structural insights into the field of alpha-glycosyl halide structures, helping to further understand the spatial arrangement and bonding within these molecules (Dedola, Hughes, & Field, 2010).

Glucosylation of Hydroxy Compounds

Another application involves the glucosylation of hydroxy compounds using 2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl fluoride. This process yields glucosides and disaccharides in good yields, with a predominance of α-glucosides, demonstrating the compound's effectiveness in selective synthesis operations (Mukaiyama, Murai, & Shoda, 1981).

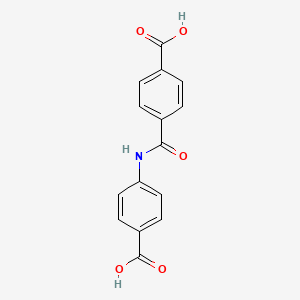

Novel Synthesis of Aryl Glucopyranosides

The glycosidation of phenols with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride has been studied, revealing a novel and useful synthesis method for aryl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosides. This research opens new avenues for the creation of aryl glucopyranosides with potential applications in medicinal chemistry and drug design (Yamaguchi, Horiguchi, Fukuda, & Minami, 1990).

Regioselective Glycodesilylation

The compound has been used in regioselective glycodesilylation processes for preparing oligosaccharides. This method involves the glycosylation of protected alkyl and aryl glycopyranosides with acetylated α-d-glucopyranosyl-, galactopyranosyl-, and cellobiosyl fluoride under Lewis acid catalysis, highlighting its utility in synthesizing biologically relevant molecules (Ziegler, Eckhardt, & Pantkowski, 1994).

Safety and Hazards

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXATNWYELAACC-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456770 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3934-29-0 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the anomeric effect in the structure of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride and its maltose derivative?

A1: The research paper utilizes X-ray analysis to study the structures of this compound (compound I) and its maltose derivative (compound II) []. A significant finding is the confirmation of a strong anomeric effect in both molecules. This effect manifests as a shortening of the C1-O5 bond compared to the C5-O5 bond. Specifically, the C1-O5 bond lengths are 1.381 Å in both compound I and II, while the C5-O5 bond lengths are 1.448 Å and 1.444 Å respectively []. This bond length difference is attributed to the axial orientation of the fluorine atom at the anomeric carbon (C1), highlighting the influence of electronegativity and orbital interactions on carbohydrate structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluorobenzo[d]isoxazol-3-amine](/img/structure/B1589354.png)